Dipotassium;dioxido(oxo)phosphanium;trihydrate

Molecular identity Hydrate stoichiometry Quality control

Researchers requiring consistent high-pH buffer systems often encounter molarity drift caused by uncontrolled hydration in anhydrous K₃PO₄. CAS 115281-28-2 eliminates this variable with a manufacturer-defined ≤15.0% water specification and >98.0% purity (nonaqueous titration, anhydrous basis). - Delivers a reliable 1% solution pH of 11.5-12.5, unattainable with K₂HPO₄ and free of sodium interference. - Provides exclusively potassium counter-ions for sodium-sensitive protocols, enzyme assays, and ATPS phase separation. - Tight hydration control ensures batch-to-batch gravimetric accuracy for regulated food-grade (E 340 iii) and bioprocess applications.

Molecular Formula H6K2O6P+
Molecular Weight 211.21 g/mol
CAS No. 115281-28-2
Cat. No. B568640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipotassium;dioxido(oxo)phosphanium;trihydrate
CAS115281-28-2
Molecular FormulaH6K2O6P+
Molecular Weight211.21 g/mol
Structural Identifiers
InChIInChI=1S/2K.HO3P.3H2O/c;;1-4(2)3;;;/h;;(H,1,2,3);3*1H2/q2*+1;;;;/p-1
InChIKeyCVEPXURAVKBOHF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 500 g / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Phosphate Hydrate: Core Properties


The compound registered under CAS 115281‑28‑2 is catalogued by major reagent suppliers as “Potassium phosphate tribasic hydrate” (tripotassium phosphate hydrate, K₃PO₄·xH₂O), yet its IUPAC name—dipotassium;dioxido(oxo)phosphanium;trihydrate—and the molecular formula H₆K₂O₆P⁺ (MW 211.21) correspond to dipotassium phosphite trihydrate (K₂HPO₃·3H₂O) . This identity conflict is not merely a nomenclature curiosity; it directly affects the phosphorus species (phosphate, +5 oxidation state vs. phosphite, +3 oxidation state) delivered to a system. The material is supplied as a white to almost‑white crystalline solid, hygroscopic, and requires storage under inert gas . Its dual identity means that a buyer who intends to purchase a phosphate buffer salt may inadvertently receive a phosphite salt with fundamentally different reactivity, nutritional value for plants, and buffering behaviour.

High-pH buffer Consistent pH 11.5–12.5 for alkaline phosphatase and protein workflows.
Phase-transfer Strong base for catalysis; defined ≤15% water aids gravimetric handling.
Potassium-only Sodium-free high-alkalinity source for potassium-sensitive formulations.

Substitution Risks for Potassium Phosphate Hydrate


CAS 115281‑28‑2 cannot be interchanged with other potassium phosphate or phosphite salts because its chemical identity is vendor‑dependent. One supplier lists it as tripotassium phosphate hydrate (K₃PO₄·xH₂O, CAS 7778‑53‑2 anhydrous), while another ships dipotassium phosphite trihydrate (K₂HPO₃·3H₂O) under the same CAS number . Phosphate (PO₄³⁻, P in +5 oxidation state) is the plant‑available nutrient form and a classic biochemical buffer; phosphite (HPO₃²⁻, P in +3 oxidation state) is a systemic fungistat and elicitor of plant defence responses, but is not directly assimilable as a phosphorus nutrient [1]. Substituting one form for the other can alter pH buffering capacity, introduce unwanted redox activity, or compromise a crop protection programme. Procurement without verification of the actual salt form therefore carries a high risk of functional failure in both research and industrial applications [1].

!

Anhydrous K₃PO₄ (CAS 7778-53-2) or trihydrate may shift stoichiometry; verify water content before molar calculations.

!

Dipotassium phosphate (K₂HPO₄) cannot reach target pH >9; substituting alters alkalinity and cation ratio.

!

Sodium phosphate tribasic (Na₃PO₄) introduces sodium ions; unsuitable for potassium-dependent or sodium-restricted protocols.

Quantitative Evidence: Potassium Phosphate Hydrate


pH Alkalinity: Tripotassium vs. Dipotassium Phosphate

The molecular formula associated with CAS 115281‑28‑2 by multiple databases is H₆K₂O₆P⁺ (monoisotopic mass 210.918 Da), whereas tripotassium phosphate trihydrate (CAS 22763‑03‑7) has the formula H₆K₃O₇P (molecular weight 266.31 Da). This 55 Da difference corresponds to one additional potassium atom and one oxygen atom in the phosphate vs. the phosphite . If a procurer expects K₃PO₄·3H₂O but receives material that assays at 211 g mol⁻¹, the delivered salt cannot be tripotassium phosphate trihydrate . High‑resolution mass spectrometry or quantitative elemental analysis (K:P ratio) provides unambiguous discrimination.

pH Alkalinity
Reported
Target pH 11.5–12.5 (1% aq.) vs. K₂HPO₄ ~9; Δ ≥ 2.5 units
Supports high-pH buffer selection; anhydrous K₃PO₄ gives comparable alkalinity.
1% solution, 25 °C; EU monograph and vendor data.
Molecular identity Hydrate stoichiometry Quality control

Two-Phase Separation Efficiency: K₃PO₄ vs. K₂HPO₄

Dipotassium phosphite trihydrate (containing HPO₃²⁻, P +3) provides systemic fungistatic activity against oomycetes (e.g., Phytophthora infestans) by stimulating host plant defence responses, whereas tripotassium phosphate (PO₄³⁻, P +5) exhibits no direct antifungal activity . In field‑grown tomato trials, dipotassium phosphite reduced late blight severity by 40–70% relative to untreated controls and increased marketable yield by 15–25% . Phosphate‑based materials applied at equivalent rates did not reduce disease incidence, confirming that the oxidation state of phosphorus is the functional driver [1].

Two-Phase Separation
Head-to-head
Rank: K₃PO₄ > K₂HPO₄ > K₂CO₃ (1st among tested salts)
Reported highest phase separation driving force in [Emim]DMP ATPS.
Binodal data, 298–318 K; Merchuk correlation.
Fungicide Phosphite fertiliser Plant defence

Hydration Control: Variable Hydrate vs. Anhydrous

Dipotassium phosphite trihydrate (K₂HPO₃·3H₂O, 18 % water by weight) dissolves in water more rapidly and with a smaller endothermic cooling effect than the anhydrous form (CAS 13492‑26‑7), because the hydration energy has already been released during crystallisation [1]. In practical formulation work, the trihydrate reaches complete dissolution at 25 °C within 3–5 min at 500 g L⁻¹, whereas the anhydrous powder can take 10–15 min and may form temporary lumps that require high‑shear mixing . This difference is significant for on‑farm liquid fertiliser blending operations where time and equipment are limited.

Hydration Control
Specification review
Water ≤15.0% (TCI) vs. trihydrate ≤23.0% (EU) and anhydrous ≤3–5%
Intermediate hydration reduces stoichiometric overestimation risk.
Karl Fischer or loss on ignition; batch-specific COA recommended.
Solubility Liquid fertiliser Formulation stability

Trace Metal Specifications for Life Science Buffers

On a mass basis, dipotassium phosphite trihydrate delivers approximately 37% K (as K₂O equivalent) and 29% phosphite‑P, whereas monopotassium phosphite (KH₂PO₃, anhydrous) delivers about 29% K and 38% phosphite‑P [1]. This means that for a crop programme requiring a K:P application ratio of ~1.3:1, the dipotassium salt matches the target without supplementary potassium sources, simplifying tank‑mix preparation and reducing the risk of incompatibility . The trihydrate form further contributes 14.5 g of water per 100 g of product, which modestly aids dissolution in low‑water‑volume aerial applications.

Trace Metals
Class-level
Reagent grade: heavy metals ≤0.002% as Pb, Fe ≤0.001%
Supports potassium-only buffer purity; verify grade for cell culture.
ACS monograph; technical grades may carry higher limits.
Potassium nutrition Foliar fertiliser Salt index

Key Applications of Potassium Phosphate Hydrate


Alkaline Buffer Formulation for Enzymatic Assays

Field studies demonstrate that dipotassium phosphite reduces Phytophthora infestans late blight severity by 40–70% while simultaneously supplying potassium nutrition at a K:P ratio of ~1.27:1 . This dual functionality allows a single foliar application to replace a separate fungicide spray and a potassium supplement, reducing labour and input costs in tomato and potato production systems. Procurement of the trihydrate form (CAS 115281‑28‑2) ensures faster tank mixing compared with the anhydrous grade .

Aqueous Two-Phase Extraction for Biomolecule Purification

The trihydrate’s rapid dissolution (3–5 min at 500 g L⁻¹, 25 °C) and pre‑released hydration energy make it the preferred raw material for high‑concentration liquid phosphite fertilisers . Anhydrous dipotassium phosphite can cause lumping and extended mixing times, increasing batch cycle time by up to 3‑fold . Producers who standardise on the trihydrate form achieve higher throughput and lower energy input per tonne of finished product.

Sodium-Restricted Potassium Supplementation for Cell Culture

In recirculating hydroponic systems and drip‑irrigation lines, undissolved particulates or slow‑dissolving salts can clog emitters and cause localised nutrient deficiency . Dipotassium phosphite trihydrate’s fast, lump‑free dissolution profile minimises this risk, making it superior to anhydrous phosphite or phosphate salts that require more aggressive agitation . The product’s hygroscopic nature also necessitates storage under inert gas, a handling requirement that reputable vendors clearly specify .

Food-Grade Emulsification and Alkalinity Control

Because CAS 115281‑28‑2 is ambiguously listed as both phosphate and phosphite by different vendors, researchers investigating phosphite‑specific plant signalling (e.g., defence gene induction, phosphate‑starvation response modulation) must confirm the received compound’s identity by HRMS or ICP‑OES before use . The molecular weight of 211 Da (H₆K₂O₆P⁺) cleanly distinguishes it from tripotassium phosphate trihydrate (266 Da), providing a simple QC gate . Procuring from a supplier that explicitly certifies the phosphite form is critical for experimental reproducibility.

Application
Selection Property
Validation Focus
High-pH enzymatic buffers
Consistent alkalinity (pH 11.5–12.5)
pH specification check; potassium-only cation profile
Aqueous two-phase extraction
Ranked phase separation driving force
Binodal curve and settling kinetics under process conditions
Potassium supplementation (Na-restricted media)
Reagent-grade trace metal limits
Cation identity verification; heavy metal certificate
Food emulsification & pH control
EU E340(iii) compliance, ≤15% water
Loss on ignition and pH per EU monograph
Quote Request

Request a Quote for Dipotassium;dioxido(oxo)phosphanium;trihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.